6-Piperazinoimidazo[1,2-a]pyridinedihydrochloride
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Overview
Description
6-Piperazinoimidazo[1,2-a]pyridinedihydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. The imidazo[1,2-a]pyridine scaffold is a valuable structure in organic synthesis and pharmaceutical chemistry due to its ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Piperazinoimidazo[1,2-a]pyridinedihydrochloride typically involves the condensation of 2-aminopyridine with suitable electrophiles. One common method is the reaction of 2-aminopyridine with 1,3-dichloroacetone or 1,1,3-trichloroacetone, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often involve the use of solvents such as ethanol or water and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multicomponent reactions (MCRs) that offer high atom economy and operational simplicity . These methods are advantageous for large-scale production due to their efficiency and the ability to generate functionalized molecules in a single step .
Chemical Reactions Analysis
Types of Reactions: 6-Piperazinoimidazo[1,2-a]pyridinedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies or transition metal catalysis.
Common Reagents and Conditions:
Oxidation: Metal-free oxidation or transition metal catalysis.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with different functional groups, while substitution reactions can introduce various substituents on the piperazine ring .
Scientific Research Applications
6-Piperazinoimidazo[1,2-a]pyridinedihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Piperazinoimidazo[1,2-a]pyridinedihydrochloride involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine scaffold can bind to various biological targets, including enzymes and receptors, leading to modulation of their activity . This interaction can result in therapeutic effects, such as antimicrobial activity against tuberculosis bacteria .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar biological activities and applications.
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with a similar structure and diverse applications in medicinal chemistry.
Uniqueness: 6-Piperazinoimidazo[1,2-a]pyridinedihydrochloride is unique due to its specific piperazine substitution, which can enhance its biological activity and selectivity for certain targets . This makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C11H15ClN4 |
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Molecular Weight |
238.72 g/mol |
IUPAC Name |
6-piperazin-1-ylimidazo[1,2-a]pyridine;hydrochloride |
InChI |
InChI=1S/C11H14N4.ClH/c1-2-11-13-5-8-15(11)9-10(1)14-6-3-12-4-7-14;/h1-2,5,8-9,12H,3-4,6-7H2;1H |
InChI Key |
YJMJIJDLIXJGCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CN3C=CN=C3C=C2.Cl |
Origin of Product |
United States |
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